molecular formula C14H11NOS B1612528 3-(2-Benzothiazolyl)benzyl alcohol CAS No. 421553-47-1

3-(2-Benzothiazolyl)benzyl alcohol

Cat. No.: B1612528
CAS No.: 421553-47-1
M. Wt: 241.31 g/mol
InChI Key: BFQMHOGCJRXLNF-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolyl)benzyl alcohol is a chemical compound that features a benzothiazole ring attached to a benzyl alcohol group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

The synthesis of 3-(2-Benzothiazolyl)benzyl alcohol typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization and reduction steps. One common method involves the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting compound is then reduced to yield this compound .

Chemical Reactions Analysis

3-(2-Benzothiazolyl)benzyl alcohol undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Benzothiazolyl)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to inhibit certain enzymes, leading to its biological effects. The compound can also interact with cellular pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

3-(2-Benzothiazolyl)benzyl alcohol can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQMHOGCJRXLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589254
Record name [3-(1,3-Benzothiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-87-0, 421553-47-1
Record name 3-(2-Benzothiazolyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889944-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Benzothiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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